2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
Beschreibung
The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring an imidazo[1,2-c]quinazoline core. Key structural elements include:
- A 3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl moiety, which provides a planar aromatic system conducive to π-π stacking interactions.
- A thioether linkage (-S-) connecting the quinazoline ring to a butanamide chain.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-11-9-12-21(16-20)40-2)42-31-35-23-14-7-6-13-22(23)28-34-24(30(39)36(28)31)17-27(37)32-18-19-10-5-8-15-25(19)41-3/h5-16,24,26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPTYNUZELKNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic molecule with potential pharmacological applications. Its structure includes a methoxybenzyl moiety, an imidazoquinazoline scaffold, and a thioether linkage, suggesting diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1173742-92-1 |
| Molecular Formula | C₃₂H₃₃N₅O₄S |
| Molecular Weight | 583.7 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the imidazoquinazoline structure suggests potential inhibition of specific kinases or enzymes involved in cellular signaling pathways.
- Modulation of Cell Signaling : The compound may interact with receptors or other proteins that regulate cell growth and apoptosis, influencing processes such as inflammation or cancer progression.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which could contribute to cellular protection against oxidative stress.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives that share structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The imidazoquinazoline scaffold is particularly noted for its potential as a lead compound in developing new anticancer agents .
β-cell Protective Activity
Research has highlighted the importance of protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. Analogous compounds have been reported to possess β-cell protective activity against ER stress-induced apoptosis. For example, a related benzamide analog demonstrated an EC50 value of 0.1 ± 0.01 μM for β-cell protection . This suggests that the compound may also exhibit similar protective effects due to its structural similarities.
Case Studies
- Study on Antitumor Efficacy : A study investigated the antitumor efficacy of various quinazoline derivatives, revealing that modifications at the C2 position significantly enhanced potency against tumor cells. The findings indicated that introducing specific substituents could yield compounds with improved selectivity and reduced toxicity .
- Diabetes Research : Another study focused on the β-cell protective effects of compounds with a similar scaffold to the target compound. The results showed that certain modifications led to enhanced solubility and bioavailability while maintaining protective efficacy against ER stress .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (Compound B)
- Structural Similarities :
- Shares the imidazo[1,2-c]quinazolin-3-one core.
- Contains a sulfanyl linkage and amide side chain .
- Key Differences: Substituent at the quinazoline 2-position: propanamide vs. butanamide in Compound A. Furylmethyl terminal group may enhance metabolic stability compared to the 3-methoxyphenyl in Compound A.
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (Compound C)
- Structural Similarities: Methoxybenzylamino group. Amide bond for hydrogen bonding.
- Key Differences :
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (Compound D)
- Structural Similarities :
- Benzamide backbone with substituted aryl groups.
- Key Differences :
Electronic and Pharmacokinetic Properties
- Lipophilicity :
- Compound A’s dual methoxy groups increase logP compared to Compound C (single methoxy) but may reduce it relative to Compound B (3,4-dimethoxy).
- Metabolic Stability :
- Isoelectronicity :
- Despite structural differences, Compounds A and B share isoelectronic quinazoline cores, which may confer similar binding modes to kinase or protease targets .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step reactions starting with quinazoline intermediates. Key steps include:
- Condensation of 2-aminobenzamide derivatives with arylaldehydes in DMF using sodium disulfite.
- Thiol group introduction via nucleophilic substitution.
- Final acylation with appropriate acyl chlorides under pH 8–9. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which characterization techniques confirm structure and purity?
Essential techniques:
- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and carbonyl groups.
- HRMS : Verifies molecular ion (expected m/z 602.2345 [M+H]⁺).
- HPLC : Confirms ≥98% purity using a C18 column (UV detection at λ 254 nm).
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
Q. What key functional groups influence bioactivity?
Critical groups:
- Imidazoquinazoline core : Enables π-π stacking with biological targets.
- Thioether linkage : Enhances metabolic stability (t₁/₂ 6.7h vs. 2.3h for ether analogs).
- Methoxy substituents : Increase lipophilicity (logP +0.8 per group) but reduce solubility (2.1 mg/mL at pH 7.4) .
Q. What in vitro assays assess anticancer potential?
Standard panels:
- MTT assay : Screen across NCI-60 cell lines (72h exposure).
- Caspase-3/7 activation : Detect apoptosis induction.
- Cell cycle analysis : Flow cytometry with propidium iodide staining. Baseline IC₅₀ values: 5.2±0.8 μM (MCF-7) and 7.4±1.1 μM (A549) .
Q. How does solubility impact formulation development?
Strategies to improve solubility:
- Use co-solvents (e.g., PEG-400) for in vitro studies.
- Synthesize phosphate prodrugs (aqueous solubility increases from 2.1 to 18.3 mg/mL).
- Nanoemulsion formulations reduce particle size to <200 nm (PDI <0.2) .
Advanced Research Questions
Q. How to optimize synthetic yield for the thioether linkage?
Critical parameters:
- Fresh Na₂S·9H₂O as sulfur source.
- Reaction temperature: 50–60°C in anhydrous DMF.
- DMAP catalyst (10 mol%). DoE optimization (response surface methodology) improves yield by 22% .
Q. How to resolve contradictory COX-2 inhibition vs. MAPK activation data?
Orthogonal validation approaches:
- COX-2 isoform-specific assays : IC₅₀ 3.2 μM at <10 μM concentrations.
- Kinase profiling : Radioactive ATP-Glo assays confirm MAPK activation at >25 μM.
- CRISPR-edited cell lines : Knockout HDAC8 reduces potency by 78% .
Q. What computational strategies predict binding modes?
Combined workflow:
- Molecular docking (AutoDock Vina): Prioritize HDAC8 (ΔG −42.5 kcal/mol) over PI3Kγ (−38.2 kcal/mol).
- MD simulations (AMBER20) : 100 ns runs with explicit solvent. Key interaction: Quinazolinone O...Lys272 (2.8Å) in HDAC8 .
Q. How to design SAR studies for cancer selectivity?
3-tier strategy:
- Synthesize analogs with varied substituents on methoxyphenyl rings.
- Test against MCF-7 (cancer) and NIH/3T3 (normal) cells.
- QSAR models (VolSurf+ descriptors) identify −Cl substitution as optimal (SI 5.4, IC₅₀ 4.1 μM) .
| Substituent | MCF-7 IC₅₀ (μM) | NIH/3T3 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| −H | 5.2 | 18.4 | 3.5 |
| −Cl | 4.1 | 22.1 | 5.4 |
| −NO₂ | 9.8 | 85.3 | 8.7 |
Q. How to address ADMET prediction discrepancies?
Mitigation strategies:
- Experimental logP correction (measured 3.7 vs. predicted 2.9).
- Human hepatocyte incubation : Validate hepatic clearance (CLₕₑₚ 12 mL/min/kg).
- Machine learning (XGBoost): Reduces half-life prediction errors from 38% to 12% .
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